2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
CAS No.: 89586-07-2
Cat. No.: VC2000335
Molecular Formula: C8H5F4NO2
Molecular Weight: 223.12 g/mol
* For research use only. Not for human or veterinary use.
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine - 89586-07-2](/images/structure/VC2000335.png)
Specification
CAS No. | 89586-07-2 |
---|---|
Molecular Formula | C8H5F4NO2 |
Molecular Weight | 223.12 g/mol |
IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
Standard InChI | InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2 |
Standard InChI Key | DCMDRNWAGHTMTR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F |
Canonical SMILES | C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F |
Introduction
Structural Identification and Basic Properties
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is a fluorinated benzodioxin derivative characterized by four fluorine atoms at the 2 and 3 positions of the dioxin ring and an amino group at the 6-position of the benzene moiety. This compound is registered with the Chemical Abstracts Service (CAS) under number 89586-07-2 and possesses several alternative names in scientific literature .
Nomenclature and Identifiers
The compound is known by several synonyms in the chemical literature, reflecting its structural characteristics and naming conventions across different chemical databases and suppliers.
Table 1: Identification and Nomenclature
Parameter | Value |
---|---|
CAS Number | 89586-07-2 |
IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
Common Synonyms | 6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN 2,2,3,3-Tetrafluoro-6-amino-1,4-benzodioxene 3,4-[(Tetrafluoroethylene)dioxy]aniline |
Molecular Formula | C₈H₅F₄NO₂ |
Molecular Weight | 223.12 g/mol |
InChI | InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2 |
SMILES | C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F |
The compound features a benzodioxin scaffold with a tetrafluorinated dioxin ring and an amino substituent, which contributes to its unique chemical behavior and potential applications in various research fields .
Physical and Chemical Properties
The physical and chemical properties of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine are essential for understanding its behavior in different environments and its potential applications in research and industry.
Physical State and Appearance
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is a faint yellow solid under standard conditions . Its physical appearance and properties are influenced by the presence of the tetrafluorodioxin moiety and the amino functional group.
Physicochemical Properties
Table 2: Physicochemical Properties
The moderately high LogP value (2.80680) suggests that the compound has a reasonable balance between hydrophilicity and lipophilicity, which may influence its solubility in different solvents and its potential for membrane permeation in biological systems . The polar surface area (PSA) of 44.48 Ų indicates moderate polarity, which is consistent with the presence of both the amino group and the oxygen atoms in the dioxin ring .
Stability and Reactivity Profile
Understanding the stability and reactivity of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is crucial for its safe handling, storage, and application in various chemical processes.
Reactivity and Incompatibilities
Table 3: Stability and Reactivity Data
Parameter | Information |
---|---|
Chemical Stability | Stable under recommended temperatures and pressures |
Conditions to Avoid | Dust generation |
Incompatible Materials | Strong oxidizing agents |
Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride, Nitrogen oxides |
Possibility of Hazardous Reactions | Not available |
The compound should be kept away from strong oxidizing agents to prevent potential reactions. Under decomposition conditions, it may produce hazardous products including carbon oxides, hydrogen fluoride, and nitrogen oxides, which poses safety concerns for handling and disposal .
Supplier | Purity | Pack Size | Price (USD) | Lead Time |
---|---|---|---|---|
Angene International Limited | 90% | 1 g | 362 | 15 days |
Angene International Limited | 90% | 5 g | 1,048 | 15 days |
Angel Pharmatech Ltd. | 95% | 1 g | 458 | 20 days |
FCH Group | 95% | 1 g | 1,445 | 28 days |
BLD Pharmatech Co., Limited | 95% | 1 g | 507 | 30 days |
BLD Pharmatech Co., Limited | 95% | 5 g | 2,028 | 30 days |
A2B Chem | 90% | 500 mg | 230 | 35 days |
A2B Chem | 90% | 1 g | 298 | 35 days |
eNovation CN | 98% | 1 g | 425 | 40 days |
eNovation CN | 98% | 5 g | 1,202 | 40 days |
Chemenu Inc. | 95% | 5 g | 1,034 | 50 days |
Kemix | 95% | 1g | Not specified | 50 Days |
The compound is available in purities ranging from 90% to 98%, with prices varying significantly between suppliers. This variation in price may reflect differences in synthesis methods, purification processes, and quality control measures .
Parameter | Information |
---|---|
Risk Codes | 23/24/25-33-36/37/38 |
Routes of Exposure | Inhalation, eye contact, skin contact, ingestion |
Acute Toxicity | Not available |
Carcinogenicity | Not classified (IARC), Not listed (NTP), Not Available (OSHA) |
Symptoms of Exposure | Skin inflammation (itching, scaling, reddening), eye irritation, respiratory irritation |
First Aid Measures | Standard procedures for chemical exposure |
The risk codes indicate that the compound may be toxic by inhalation, in contact with skin, and if swallowed (23/24/25), may have cumulative effects (33), and is irritating to eyes, respiratory system, and skin (36/37/38) . Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound .
Structural Analogs and Related Compounds
Several structurally related compounds share similarities with 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine, offering insights into the broader family of fluorinated benzodioxin derivatives.
Comparative Analysis of Structural Analogs
Table 6: Related Compounds and Their Properties
These related compounds differ in their fluorination patterns, additional functional groups, or both. For example, 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine lacks the amino group, while 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine contains an additional fluorine atom . 2,3-Dihydrobenzo[b] dioxin-6-amine represents the non-fluorinated analog .
The structural variations among these compounds can significantly affect their physical properties, chemical reactivity, and potential applications. For instance, the addition of fluorine atoms typically increases lipophilicity and metabolic stability, while the presence of amino groups can enhance water solubility and provide sites for further functionalization.
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